molecular formula C19H10FNS B14636788 Benzo(g)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- CAS No. 52831-53-5

Benzo(g)(1)benzothiopyrano(4,3-b)indole, 3-fluoro-

Cat. No.: B14636788
CAS No.: 52831-53-5
M. Wt: 303.4 g/mol
InChI Key: QPGTUVFFPZTGLQ-UHFFFAOYSA-N
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Description

Benzo(g)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- is a complex heterocyclic compound that belongs to the class of benzothiopyranoindoles. This compound is characterized by the presence of a fused ring system that includes benzene, thiophene, and indole moieties, with a fluorine atom substitution at the 3-position. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(g)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate arylhydrazones with thiochroman-4-ones. The reaction conditions often require the use of strong acids or bases as catalysts, and the process may involve heating under reflux conditions to facilitate the cyclization reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Benzo(g)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzo(g)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo(g)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom at the 3-position in Benzo(g)(1)benzothiopyrano(4,3-b)indole, 3-fluoro- imparts unique chemical and biological properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its non-fluorinated or differently fluorinated analogs.

Properties

CAS No.

52831-53-5

Molecular Formula

C19H10FNS

Molecular Weight

303.4 g/mol

IUPAC Name

7-fluoro-4-thia-12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2,5(10),6,8,11,14,16,18,20-decaene

InChI

InChI=1S/C19H10FNS/c20-12-6-8-15-17(9-12)22-10-16-14-7-5-11-3-1-2-4-13(11)18(14)21-19(15)16/h1-10H

InChI Key

QPGTUVFFPZTGLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C4C3=CSC5=C4C=CC(=C5)F

Origin of Product

United States

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